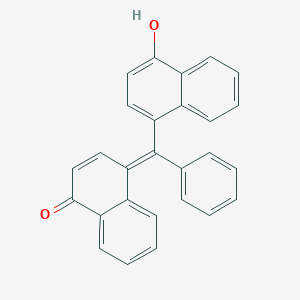

p-Naphtholbenzein

Description

Historical Context and Early Research Trajectories

The journey of p-Naphtholbenzein in chemical science began in the early 20th century. Its discovery is credited to the German chemist Heinrich Caro, who first synthesized the compound in 1908. bloomtechz.com Caro's initial investigations focused on its potential as an acid-base indicator, noting its distinct color changes in response to varying pH levels. bloomtechz.com He observed that this compound appears yellow in acidic solutions and transitions to blue in alkaline conditions, making it a promising candidate for titration analysis. bloomtechz.com

Following this initial discovery, the 1920s saw a more systematic examination of this compound's properties. bloomtechz.com Researchers meticulously studied its pH-dependent color change range and sensitivity, solidifying its role as a reliable pH indicator. chemimpex.combloomtechz.com A significant advancement occurred in the 1930s with the rise of complexometric titration techniques. bloomtechz.com Scientists discovered that this compound could form stable complexes with various metal ions, which greatly broadened its analytical applications beyond simple acid-base titrations. bloomtechz.comleapchem.com

The mid-20th century marked a period of refinement and expanded use. In the 1950s, advancements in analytical chemistry led to optimized synthesis methods for this compound, resulting in significantly improved purity and stability. bloomtechz.com This enhancement allowed for its widespread adoption in diverse areas of chemical analysis, including acid-base, complexometric, and redox titrations. bloomtechz.com

Evolution of Academic Interest in this compound as a Multifunctional Compound

From its origins as a pH indicator, the scope of research into this compound has expanded considerably, revealing its multifunctional nature. bloomtechz.comleapchem.com Its utility in non-aqueous titrations, particularly for analyzing basic substances in solvents like acetic acid, has been well-established. fujifilm.com In such applications, it provides a clear endpoint indication, changing from yellow to a greenish-blue color. fujifilm.com

The unique structure of this compound, featuring phenolic groups and azo nitrogen atoms, allows it to act as a versatile ligand. leapchem.com These functional groups can donate electron density to form stable chelate complexes with metal ions. leapchem.com This metal-ligand interaction often causes a significant shift in the molecule's UV-visible absorption spectrum, observed as a distinct color change, which is the fundamental principle behind its use as a complexometric indicator. leapchem.com Recent research has leveraged this property to develop a heterocyclic sensor based on α-Naphtholbenzein for the detection of copper (II) ions. researchgate.net

Beyond its role in titrimetry and metal ion detection, this compound has emerged as a compound of interest in materials science and environmental applications. It has been used as a fluorescent dye to detect fatty acids, which are present on the surface of some bacteria. biosynth.com Furthermore, its structural framework has been utilized in the synthesis of new hyper-crosslinked polymers designed for enhanced carbon dioxide (CO₂) adsorption. researchgate.net This evolution from a classical analytical reagent to a building block for advanced functional materials underscores the compound's enduring relevance and versatility in modern chemical research. leapchem.comresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

145-50-6 |

|---|---|

Formule moléculaire |

C27H18O2 |

Poids moléculaire |

374.4 g/mol |

Nom IUPAC |

(4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one |

InChI |

InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H/b27-24- |

Clé InChI |

VDDWRTZCUJCDJM-PNHLSOANSA-N |

SMILES |

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |

SMILES isomérique |

C1=CC=C(C=C1)/C(=C/2\C=CC(=O)C3=CC=CC=C23)/C4=CC=C(C5=CC=CC=C54)O |

SMILES canonique |

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |

Autres numéros CAS |

145-50-6 |

Description physique |

Dark red powder; [Alfa Aesar MSDS] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Reaction Pathways of P Naphtholbenzein

Conventional Synthetic Approaches

The foundational synthesis of p-naphtholbenzein, chemically known as (E)-4-((4-hydroxynaphthalen-1-yl)(phenyl)methylene)naphthalen-1(4H)-one, relies on established organic reactions, which have been refined over time to enhance efficiency and product quality. synzeal.combiosynth.com

The primary route to synthesizing this compound is through an acid-catalyzed condensation reaction. researchgate.net This process typically involves the reaction of two equivalents of a naphthol precursor with one equivalent of a benzaldehyde (B42025) derivative. Specifically, the synthesis utilizes 1-naphthol (B170400) (or α-naphthol) and benzaldehyde derivatives. nihs.go.jp

The reaction is a type of electrophilic aromatic substitution where the aldehyde, activated by an acid catalyst, is attacked by the electron-rich naphthol rings. The regioselectivity of this reaction is critical, directing the substitution to the para-position relative to the hydroxyl group on the naphthol, leading to the characteristic triphenylmethane-like structure of this compound.

Table 1: Precursors for this compound Synthesis via Condensation

| Reactant Type | Example Compound | Role in Reaction |

|---|---|---|

| Naphthol Precursor | 1-Naphthol (α-Naphthol) | Nucleophile (2 equivalents) |

| Aldehyde Precursor | Benzaldehyde derivatives | Electrophile (1 equivalent) |

| Catalyst | Acid (e.g., H₂SO₄) | Activates the aldehyde |

Significant efforts have been directed toward optimizing the synthesis of this compound to maximize purity and yield. Methodological advancements focus on controlling reaction parameters and minimizing side-product formation. Historical optimizations dating back to the 1950s substantially improved the compound's purity and stability. bloomtechz.com

Key optimization strategies include precise temperature modulation, typically maintaining the reaction between 80–100°C, which helps in controlling the rate of reaction and suppressing the formation of undesired byproducts. The choice of catalytic systems, whether acidic or basic, is also crucial for driving the reaction efficiently. Achieving yields greater than 95% is possible but necessitates rigorous control over these conditions and subsequent purification.

A primary challenge in the synthesis of this compound is the management of side reactions, such as the dimerization of precursors. Temperature control is a key strategy to mitigate these unwanted pathways. Following the synthesis, a multi-step purification protocol is essential to isolate the high-purity product.

Common purification techniques include:

Washing: The crude product can be washed with an alkaline solution, such as potassium hydroxide (B78521), to remove unreacted acidic precursors like free this compound. nih.gov

Recrystallization: This is a standard method for purifying the solid product, often using a solvent system like ethanol/water.

Chromatography: Thin-layer chromatography (TLC) is used to monitor the progress of the purification. nih.gov For larger-scale purification, column chromatography is employed to separate the target compound from impurities and unreacted starting materials. bloomtechz.com

Resin Treatment: Ion-exchange resins, such as Dowex Marathon resin, can be used to effectively remove residual starting materials. nih.gov

Table 2: Common Purification Techniques for this compound

| Technique | Principle | Purpose | Reference(s) |

|---|---|---|---|

| Alkaline Wash | Acid-base neutralization | Removes unreacted acidic precursors. | nih.gov |

| Recrystallization | Differential solubility | Purifies the final solid product based on solubility changes with temperature. | |

| Column Chromatography | Differential adsorption | Separates the product from impurities based on polarity. | bloomtechz.com |

| Ion-Exchange Resin | Ion binding | Removes ionic impurities and residual reactants. | nih.gov |

Derivatization and Functionalization Strategies

The this compound molecule serves as a platform for further chemical modification, enabling its incorporation into more complex and functional systems. These strategies primarily leverage the reactivity of its hydroxyl group.

A significant derivatization pathway for this compound involves its participation in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net In a well-documented example, the hydroxyl group of this compound acts as a nucleophile in a base-catalyzed reaction with 4-nitrophthalonitrile (B195368). researchgate.net

In this SNAr mechanism, the phenoxide ion of this compound, formed under basic conditions, attacks the electron-deficient aromatic ring of 4-nitrophthalonitrile at the carbon atom bearing the nitro group. The nitro group, being a strong electron-withdrawing group, activates the ring for nucleophilic attack and serves as the leaving group. masterorganicchemistry.comwikipedia.org This reaction yields a dinitrile derivative, which is a crucial precursor for the synthesis of macrocyclic compounds. researchgate.net

Table 3: Synthesis of a Phthalocyanine (B1677752) Precursor via Nucleophilic Aromatic Substitution

| Reactant | Role | Reaction Condition | Product | Reference(s) |

|---|---|---|---|---|

| This compound | Nucleophile | Base catalyst (e.g., K₂CO₃) | 4-(p-Naphtholbenzeinoxy)phthalonitrile | researchgate.netresearchgate.net |

| 4-Nitrophthalonitrile | Electrophile (Substrate) | High-boiling solvent (e.g., DMF) | (dinitrile derivative) |

The dinitrile derivative synthesized via nucleophilic aromatic substitution serves as a key building block for creating large, conjugated macrocycles like phthalocyanines. The synthesis of phthalocyanines bearing this compound units is achieved through a cyclotetramerization reaction. researchgate.netresearchgate.net

This process involves heating the dinitrile precursor in a high-boiling solvent, such as dry dimethylformamide (DMF), which promotes the condensation of four molecules of the precursor into the characteristic 18-π electron phthalocyanine ring system. researchgate.net The reaction can be performed to yield a metal-free phthalocyanine or can be conducted in the presence of a metal salt (e.g., zinc(II) acetate) to produce the corresponding metallophthalocyanine. researchgate.net The resulting novel phthalocyanine compounds are characterized using a suite of analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and mass spectrometry, to confirm their complex structures. researchgate.netresearchgate.net

Fundamental Principles and Mechanistic Elucidation of P Naphtholbenzein S Indicating Action

Protonation and Deprotonation Equilibria and Their pH Dependence

The operational principle of p-Naphtholbenzein as a pH indicator is rooted in its ability to exist in at least two different forms—a protonated form and a deprotonated form—depending on the hydrogen ion concentration of the solution. researchgate.net This reversible chemical equilibrium is the cornerstone of its function. In acidic, low-pH environments, the indicator molecule is protonated. As the pH increases (i.e., the solution becomes more alkaline), a proton is abstracted from the molecule, leading to the formation of its conjugate base, the deprotonated form. researchgate.net

This transition between the protonated (HIn) and deprotonated (In⁻) states can be represented by the following equilibrium:

The equilibrium is dynamic and its position is dictated by the pH of the surrounding medium. researchgate.net According to Le Châtelier's principle, an increase in the concentration of hydroxide (B78521) ions (OH⁻) in a solution will neutralize hydrogen ions (H⁺), shifting the equilibrium to the right and favoring the formation of the deprotonated In⁻ form. Conversely, in an acidic solution with a high concentration of H⁺, the equilibrium shifts to the left, favoring the protonated HIn form. This pH-dependent equilibrium is what enables this compound to signal the equivalence point in titrations. researchgate.net

Structural Transformations Correlated with Light Absorption Characteristics

The color change observed in this compound is a direct consequence of the structural transformations that accompany the protonation and deprotonation events. researchgate.net These structural changes significantly alter the molecule's electronic configuration and, consequently, its ability to absorb light at specific wavelengths in the visible spectrum. researchgate.netuobasrah.edu.iq

Acidic Form (Protonated): In acidic solutions, this compound exists in a less-conjugated form. Its structure is such that the delocalization of π-electrons across the molecule is limited. This form absorbs light outside the visible spectrum or at the lower end, resulting in a yellow or orange appearance. researchgate.netfujifilm.com

Basic Form (Deprotonated): Upon deprotonation in an alkaline environment, the molecule undergoes a significant structural rearrangement. This change creates a highly conjugated system of alternating single and double bonds extending across the aromatic rings. This extensive delocalization of electrons lowers the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). uobasrah.edu.iq As a result, the molecule can absorb lower-energy, longer-wavelength light in the visible spectrum. The absorption of light in the yellow-orange region of the spectrum causes the solution to appear green, blue, or turquoise. researchgate.netgspchem.commedchemexpress.com

The color we perceive is the light that is transmitted or reflected, not absorbed. The change in the molecule's chromophore system due to the pH-induced structural shift is thus fundamentally responsible for its utility as an indicator. researchgate.net For instance, in a perchloric acid solution, the absorption maximum (λmax) is observed between 622 and 626 nm. gspchem.com

Kinetic Aspects of Color Transition in Acid-Base Systems

The color transition of most acid-base indicators, including those of the triphenylmethane (B1682552) class like this compound, is kinetically very rapid. scbt.com The proton transfer reactions that govern the equilibrium between the acidic and basic forms are generally considered to be instantaneous, allowing for real-time response to pH changes in a solution. scbt.com This rapid response is crucial for the accurate determination of the endpoint in a titration, where the pH can change very quickly.

The study of the kinetics of color change can be complex, but for many indicators, the process is treated as a pseudo-first-order reaction, especially when monitoring the response to a change in the concentration of a substance like lactic acid. researchgate.net However, in the context of a typical acid-base titration, the rate of the indicator's color change is not the rate-limiting step; rather, the speed of mixing the titrant and analyte is more critical. The sensitivity and rapid kinetics of this compound make it a reliable marker for pH fluctuations. scbt.com

pH Transition Range Analysis in Aqueous and Non-Aqueous Solvent Systems

The pH range over which an indicator changes color is a critical parameter for its selection in a given titration. researchgate.net this compound is particularly valued for its application in non-aqueous titrations, as many organic compounds are not soluble in water. encyclopedia.pubunacademy.com The solvent can significantly influence the acidity and basicity of substances and thus alter the apparent pH transition range of the indicator. encyclopedia.pub For example, a weak base may exhibit enhanced basicity in a solvent like glacial acetic acid, making a sharp titration endpoint possible where it would be difficult in water. encyclopedia.pub

This compound exhibits different color transitions and pH ranges depending on the solvent system. In aqueous solutions, the transition is generally cited from pH 8.2 to 10.0. scribd.comchemimpex.com However, in non-aqueous systems, this range can shift. For instance, in a common solvent mixture for analyzing petroleum products (toluene and isopropyl alcohol with water), it changes from orange in acid to green-brown in base. ptplab.net This demonstrates the leveling or differentiating effect of the solvent on the indicator's acid-base properties.

The following table summarizes the reported pH transition ranges and color changes for this compound in various systems.

| Solvent System | pH Range | Acidic Color | Basic Color | Source(s) |

|---|---|---|---|---|

| Aqueous / General | 8.2 - 10.0 | Yellow / Orange | Green / Blue / Turquoise | ottokemi.commedchemexpress.comchemimpex.comdrugfuture.com |

| Aqueous / General | 8.0 - 9.6 | Apricot | Turquoise Blue | gspchem.com |

| Toluene (B28343) / Isopropyl Alcohol / Water | Not specified (Endpoint) | Orange | Green-Brown | ptplab.net |

| Glacial Acetic Acid | Not specified (Endpoint) | Brownish-Yellow / Orange | Green / Blue-Green | fujifilm.comgspchem.comencyclopedia.pub |

Advanced Analytical Research Applications of P Naphtholbenzein

Non-Aqueous Titrimetric Methodologies

The primary application of p-Naphtholbenzein is in non-aqueous acid-base titrations. rsc.org This technique is essential for quantifying acidic or basic constituents in substances that are insoluble or only sparingly soluble in water, such as petroleum products and lubricants. nih.govchemrxiv.org In these titrations, a sample is dissolved in a non-aqueous solvent mixture, and this compound is added as the indicator. mdpi.com The solution is then titrated with a standardized acidic or basic solution to a sharp, observable color change at the endpoint. mdpi.comlcms.cz

This compound is widely used for the determination of the Acid Number (AN) and Base Number (BN) in new and used petroleum products. chemrxiv.orgmdpi.com The Acid Number is a critical quality control parameter that measures the quantity of acidic constituents in oils and lubricants, which can be indicative of oxidative degradation. himedialabs.com It is defined as the milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the acids in one gram of a sample. himedialabs.com Conversely, the Total Base Number (TBN) measures a lubricant's reserve alkalinity, which is its ability to neutralize acids generated during service.

The analytical procedure involves dissolving the oil or lubricant sample in a solvent mixture, typically composed of toluene (B28343), isopropyl alcohol, and a small amount of water, to create a single-phase solution. himedialabs.commdpi.com For Acid Number determination, this solution is titrated with a standardized alcoholic potassium hydroxide (KOH) solution. himedialabs.com The this compound indicator exhibits an orange color in the acidic state and transitions to a distinct green or green-brown color at the titration endpoint. mdpi.com For certain applications like aviation turbine fuel analysis, the endpoint color change is from orange to green. This colorimetric method allows for precise quantification of the acidic or basic compounds present in the matrix.

The reliability and reproducibility of using this compound as an indicator are underscored by its integration into numerous internationally recognized standard test methods. These protocols are essential for quality control and regulatory compliance in the petroleum and lubricant industries.

ASTM D974 (Standard Test Method for Acid and Base Number by Color-Indicator Titration): This is one of the most common methods employing this compound. chemrxiv.org It is used for determining acidic or basic constituents in petroleum products and lubricants. chemrxiv.org The sample is dissolved in a toluene-isopropanol-water mixture and titrated with alcoholic KOH or hydrochloric acid, with the endpoint identified by the this compound color change from orange to green-brown. mdpi.com

ASTM D3242 (Standard Test Method for Acidity in Aviation Turbine Fuel): This method specifically covers the determination of acidity in aviation turbine fuels, a critical parameter for preventing corrosion in aircraft engine components. The procedure involves dissolving the fuel sample in a toluene/isopropyl alcohol/water mixture, blanketing it with nitrogen, and titrating with a 0.01 M KOH solution using this compound as the indicator to an orange-to-green endpoint.

ISO 6618 (Petroleum products and lubricants — Determination of acid or base number — Colour-indicator titration method): This international standard is similar to ASTM D974 and specifies a color-indicator titration method for determining acid or base numbers in petroleum products. It uses this compound in a toluene/propan-2-ol/water solvent system.

ASTM D3339 (Standard Test Method for Acid Number of Petroleum Products by Semi-Micro Color Indicator Titration): This method is a modification designed for smaller sample sizes compared to ASTM D974. himedialabs.com It is particularly useful for measuring the acid number of oils from laboratory oxidation tests. himedialabs.com The methodology is similar, involving titration with KOH in an isopropanol/toluene/water solvent to a stable green endpoint with this compound. himedialabs.com

The table below summarizes the key aspects of these standardized methods.

| Standard Method | Analyte | Matrix | Titrant | Solvent System | Indicator Endpoint Color Change |

|---|---|---|---|---|---|

| ASTM D974 / ISO 6618 | Acid Number / Base Number | Petroleum Products, Lubricants | Potassium Hydroxide (KOH) or Hydrochloric Acid (HCl) | Toluene, Isopropyl Alcohol, Water | Orange to Green-Brown |

| ASTM D3242 | Acidity | Aviation Turbine Fuel | Potassium Hydroxide (KOH) | Toluene, Isopropyl Alcohol, Water | Orange to Green |

| ASTM D3339 | Acid Number | Petroleum Products, Lubricants (small samples) | Potassium Hydroxide (KOH) | Toluene, Isopropyl Alcohol, Water | Stable Green |

Chemical Sensor Development and Chemo/Biosensing

Application in Magnetic Solid Phase Extraction (MSPE) as a Nano-sorbent Coating

A notable advanced analytical research application of this compound is its use as a coating for magnetic nanoparticles in a technique known as Magnetic Solid Phase Extraction (MSPE). This method has been effectively employed for the removal and recovery of specific compounds, such as the isoquinoline (B145761) alkaloid Berberine. In this application, a hydrophobic surface-modified iron oxide magnetic nano-sorbent is synthesized.

The process involves the fabrication of this compound-coated magnetic nanoparticles (PNB-MNPs). The successful creation of these nanoparticles is confirmed through various characterization analyses, including Fourier transform infrared spectroscopy (FT-IR), X-ray Diffraction (XRD), thermogravimetric analysis (TGA), vibrating sample magnetometer (VSM), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). nih.gov

These PNB-MNPs are then utilized in an Ultrasound-Assisted Dispersive Magnetic Solid Phase Extraction (UADM-SPE) method. The parameters affecting the extraction of the target compound, Berberine, were optimized using an orthogonal rotatable central composite design. The optimal conditions for this specific application were determined to be a pH of 4, 20 mg of the magnetic nanoparticles, a sample volume of 30 ml, and a sonication time of 1 minute at room temperature. The desorption of the analyte was achieved using 500 µL of methanol. nih.gov Under these optimized conditions, a high extraction recovery of 98.2% was achieved with a relative standard deviation of 3.7%, based on five replicate measurements of a 0.1 mgL⁻¹ Berberine standard solution. nih.gov

Table 1: Optimal Conditions for Ultrasound-Assisted Dispersive Magnetic Solid Phase Extraction of Berberine using this compound-coated Magnetic Nanoparticles

| Parameter | Optimal Value |

| pH | 4 |

| Amount of MNPs | 20 mg |

| Sample Volume | 30 ml |

| Sonication Time | 1 minute |

| Desorbing Solvent | 500 µL of Methanol |

| Extraction Recovery | 98.2% |

| Relative Standard Deviation | 3.7% |

Advanced Titration Techniques

Application in Sequential Injection Analysis for Acid-Base Titrations

This compound has found utility as an indicator in sequential injection analysis (SIA) techniques for acid-base titrations. gspchem.com This automated method offers advantages in terms of speed and reduced reagent consumption. In non-aqueous titrations, a 0.2% w/v solution of 1-naphtholbenzein in anhydrous glacial acetic acid is often employed. A quality control test for such an indicator solution involves adding 0.25 ml of it to 50 ml of anhydrous glacial acetic acid; no more than 0.05 ml of 0.1M perchloric acid should be required to induce the color change from brownish-yellow to green. gspchem.com

Photometric Detection of Equivalence Points in Titrations

The distinct color change of this compound makes it a suitable indicator for the photometric detection of equivalence points in titrations. This technique relies on monitoring the absorbance of the solution as the titrant is added. The operational principle is based on the structural transformation of the indicator molecule in response to pH changes, which in turn alters its light absorption characteristics. researchgate.net

In acidic conditions, this compound is in its protonated form, which has a different color compared to its deprotonated form present in alkaline conditions. The transition between these two forms, and therefore the color change, occurs over a specific pH range. researchgate.net For instance, in the titration of a sample dissolved in a mixture of toluene and isopropyl alcohol containing a small amount of water, the endpoint is indicated by the color change of the this compound solution from orange in an acidic medium to green-brown in a basic medium. ptplab.net This clear and discernible color change allows for the accurate determination of the titration's completion by monitoring the solution's absorbance at a specific wavelength.

Spectroscopic and Photophysical Investigations of P Naphtholbenzein and Its Derivatives

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a important technique for probing the electronic transitions within molecules like p-Naphtholbenzein. This method provides valuable insights into the compound's absorption characteristics and how they are influenced by various factors.

This compound, also known as α-Naphtholbenzein, exhibits distinct absorption maxima (λmax) in the visible and ultraviolet regions of the electromagnetic spectrum. lobachemie.comcarlroth.com These absorption bands arise from π-π* electronic transitions within the molecule's conjugated system. The specific wavelengths of maximum absorbance are crucial for its application as a pH indicator. researchgate.net For instance, in a 0.1 mol/L solution of acetic perchloric acid, this compound displays an absorption maximum in the range of 622–626 nm. lobachemie.comcarlroth.comcarlroth.com In a 0.01 N NaOH solution, the λmax is observed between 644.0 and 656 nm. leapchem.com

The structure of this compound, with its phenolic groups and extended conjugation, gives rise to its characteristic color and spectroscopic properties. leapchem.com The molecule's ability to exist in different protonated and deprotonated forms depending on the pH of the solution leads to shifts in its absorption spectrum, resulting in a visible color change. researchgate.net

| Solvent/Medium | Absorption Maximum (λmax) |

|---|---|

| 0.1 mol/L Acetic Perchloric Acid | 622 - 626 nm lobachemie.comcarlroth.comcarlroth.com |

| 0.01 N NaOH | 644.0 - 656.0 nm leapchem.com |

The absorption spectrum of a compound can be significantly influenced by the surrounding solvent, a phenomenon known as solvatochromism. academie-sciences.fr This effect is particularly prominent for polar molecules like this compound, where interactions such as hydrogen bonding between the solute and solvent molecules can alter the energy levels of the electronic states. up.ac.za

Changes in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maxima. academie-sciences.fr A bathochromic shift occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. Conversely, a hypsochromic shift is observed when the ground state is more stabilized. The nature of the solvent, including its polarity, polarizability, and hydrogen bonding capabilities, plays a crucial role in determining the extent and direction of these spectral shifts. academie-sciences.frresearchgate.net

While specific studies detailing the systematic analysis of a wide range of solvents on the absorption spectra of this compound are not extensively available in the provided search results, the general principles of solvatochromism apply. academie-sciences.frup.ac.za The use of different solvents can have a pronounced impact on the electronic absorption spectra of organic dyes. researchgate.net For instance, the formation of metal-ligand complexes with this compound often results in a bathochromic shift in the UV-visible absorption, leading to a color change. leapchem.com

The aggregation of dye molecules in solution can significantly affect their spectroscopic properties. When molecules of this compound associate with each other, it can lead to changes in the absorption spectrum, such as the appearance of new bands or shifts in the existing ones. This behavior is often concentration-dependent. researchgate.net

Studies on derivatives of this compound, such as phthalocyanines bearing α-naphtholbenzein units, have shown that the concentration of the compound in a solvent like tetrahydrofuran (B95107) (THF) influences its aggregation properties. researchgate.net The investigation of aggregation is crucial as it can affect the performance of the dye in various applications. The formation of aggregates can either be H-type (face-to-face) or J-type (end-to-end), each having a distinct effect on the absorption spectrum. UV-Vis spectroscopy is a primary tool used to study these aggregation phenomena. researchgate.net

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. This includes the study of photophysical properties, fluorescence quantum yield, and the mechanisms of fluorescence quenching.

This compound is described as a fluorescent dye. biosynth.com Its fluorescence arises from the de-excitation of the molecule from its lowest excited singlet state (S1) back to the ground state (S0), accompanied by the emission of a photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. edinst.comperkinelmer.com

Studies on derivatives, such as metal-free and zinc(II) phthalocyanines bearing α-naphtholbenzein units, have been conducted to understand their photophysical properties in solvents like tetrahydrofuran (THF). researchgate.net These studies often involve measuring fluorescence quantum yields and lifetimes. researchgate.net The fluorescence properties of such compounds can be influenced by factors like the central metal ion in phthalocyanine (B1677752) derivatives and the nature of the substituents. researchgate.networldscientific.com

| Property | Value/Observation |

|---|---|

| Fluorescence Emission | Observed researchgate.net |

| Fluorescence Quenching | Effectively quenched by 1,4-benzoquinone (B44022) researchgate.net |

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. jte.edu.vn This can occur through various mechanisms, including dynamic quenching (collisional), static quenching (formation of a non-fluorescent complex), and Förster resonance energy transfer (FRET). jte.edu.vnresearchgate.net

The fluorescence of zinc(II) phthalocyanine complexes bearing α-naphtholbenzein units has been shown to be effectively quenched by an external analyte, 1,4-benzoquinone (BQ), in tetrahydrofuran. researchgate.net This quenching process is a result of interactions between the excited fluorophore and the quencher molecule. jte.edu.vn The study of quenching mechanisms provides insights into the molecular interactions and can be utilized in the development of fluorescent sensors. researchgate.netmdpi.com The Stern-Volmer equation is often used to analyze the quenching data and determine the nature of the quenching process. jte.edu.vn

The quenching can be influenced by several factors, including the concentration of the quencher, temperature, and the solvent used. jte.edu.vn Understanding these mechanisms is crucial for applications where the fluorescence of this compound or its derivatives is utilized for detection or sensing purposes. biosynth.comresearchgate.net

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Structural Conformation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful analytical technique for identifying the functional groups present in a molecule and providing insights into its structural conformation. The FT-IR spectrum of this compound reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds and functional groups.

In studies involving this compound and its derivatives, FT-IR analysis is crucial for confirming the successful synthesis and modification of the compound. For instance, in the fabrication of this compound-coated magnetic nanoparticles, FT-IR spectroscopy is used to certify the presence of the this compound on the nanoparticle surface. nih.gov Similarly, when this compound is used to synthesize new hyper-crosslinked polymers, FT-IR confirms the successful incorporation of the this compound monomer into the polymer structure. researchgate.netkastamonu.edu.tr

The key functional groups in this compound give rise to distinct peaks in the FT-IR spectrum. The presence of the hydroxyl (-OH) group is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration is expected to produce a strong absorption band in the range of 1650-1800 cm⁻¹. Aromatic C=C bond stretching vibrations usually appear in the 1475-1600 cm⁻¹ region, while C-O stretching vibrations are observed between 1000-1300 cm⁻¹. caltech.edus-a-s.org The region below 1500 cm⁻¹, often referred to as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparing it to a reference spectrum. mvpsvktcollege.ac.in

A detailed analysis of the FT-IR spectrum of a this compound derivative, such as a this compound-β-D-galactoside, would show characteristic peaks for both the this compound moiety and the attached glycosidic unit, confirming the successful synthesis of the derivative. core.ac.uk

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Broad, Medium-Strong |

| Carbonyl (C=O) | C=O Stretch | 1650-1800 | Strong |

| Aromatic Ring | C=C Stretch | 1475-1600 | Medium-Weak |

| Ether/Phenol | C-O Stretch | 1000-1300 | Strong |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Studies for Molecular Structure Elucidation (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by their local electronic environment. Aromatic protons, those attached to the naphthyl and phenyl rings, typically resonate in the downfield region of the spectrum, usually between 7.0 and 8.5 ppm. The exact chemical shift and multiplicity (splitting pattern) of each aromatic proton depend on its position on the ring and its coupling with neighboring protons. The proton of the hydroxyl (-OH) group is also expected to appear in the ¹H NMR spectrum, with its chemical shift being sensitive to factors such as solvent, concentration, and temperature.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. irisotope.com Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbonyl carbon (C=O) is highly deshielded and appears far downfield, often above 180 ppm. The carbon atom attached to the hydroxyl group (C-OH) will also have a characteristic chemical shift.

The synthesis of derivatives of this compound, such as metal-free and zinc(II) phthalocyanines bearing α-naphtholbenzein units, relies on NMR for characterization. researchgate.net The successful attachment of the this compound moiety can be confirmed by the presence of its characteristic signals in the ¹H and ¹³C NMR spectra of the final product. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Technique | Expected Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | ¹H NMR | 7.0 - 8.5 |

| Hydroxyl Proton | ¹H NMR | Variable (solvent dependent) |

| Aromatic Carbons | ¹³C NMR | 110 - 160 |

| Carbonyl Carbon | ¹³C NMR | > 180 |

Advanced Microscopy and Diffraction Techniques for Material Characterization (e.g., SEM, TEM, XRD)

Advanced microscopy and diffraction techniques are crucial for characterizing the morphology, structure, and crystalline nature of this compound, especially when it is part of a larger material system such as nanoparticles or polymers.

Scanning Electron Microscopy (SEM):

SEM is used to visualize the surface morphology of materials at the micro- and nanoscale. In the context of this compound, SEM has been employed to characterize this compound-coated magnetic nanoparticles (PNB-MNPs). nih.gov The SEM images provide information on the size, shape, and surface texture of these nanoparticles, confirming the coating of this compound onto the magnetic core. Similarly, when this compound is used to create hyper-crosslinked polymers, SEM is used to study the morphology of the resulting polymer beads. researchgate.netkastamonu.edu.tr

Transmission Electron Microscopy (TEM):

TEM offers higher resolution imaging than SEM and can provide information about the internal structure of materials. For PNB-MNPs, TEM analysis can reveal the core-shell structure, showing the magnetic core and the surrounding this compound layer. nih.gov This level of detail is essential for understanding the properties and performance of such composite materials.

X-ray Diffraction (XRD):

Table 3: Application of Advanced Characterization Techniques for this compound Materials

| Technique | Information Obtained | Example Application |

|---|---|---|

| SEM | Surface morphology, particle size and shape | Characterization of this compound-coated nanoparticles nih.gov and hyper-crosslinked polymers. researchgate.netkastamonu.edu.tr |

| TEM | Internal structure, core-shell morphology | High-resolution imaging of this compound-coated nanoparticles. nih.gov |

Optical Property Studies of Thin Films (e.g., Refractive Index, Extinction Coefficient, Energy Gap, Optical Conductivity)

The optical properties of this compound thin films are of significant interest for potential applications in optoelectronic devices. These properties can be investigated by analyzing the absorbance, transmittance, and reflectance spectra of the thin films.

A study on thin films of this compound prepared by the spin-coating technique investigated several key optical parameters. uobasrah.edu.iqrdd.edu.iq The film was found to have high transmittance (80-100%) and low absorbance and reflectance in the visible and near-infrared regions up to 900 nm. uobasrah.edu.iq

Refractive Index (n) and Extinction Coefficient (k):

The refractive index is a measure of how much light bends when it passes through the material, while the extinction coefficient is related to the absorption of light. Both are crucial for the design of optical devices. For the this compound thin film, these optical constants can be determined from the transmittance and reflectance data. uobasrah.edu.iq

Energy Gap (Eg):

The optical energy gap is the minimum energy required to excite an electron from the valence band to the conduction band. The analysis of the absorption coefficient data for the this compound thin film indicated a direct transition with a direct energy gap. uobasrah.edu.iq In a separate study where this compound dye was added to ZnO thin films, the optical band gap of the ZnO:dye film was found to be 2.95 eV. uobasrah.edu.iq

Optical Conductivity (σ_opt):

Optical conductivity describes the response of a material to an applied electromagnetic field, in this case, light. It is related to the absorption of photons, which can cause electrons to be excited to higher energy states. scispace.com The increase in optical conductivity at higher photon energies is attributed to the high absorbance of the thin film and the excitation of electrons. scispace.com

Table 4: Optical Properties of this compound Thin Films

| Optical Parameter | Finding | Significance |

|---|---|---|

| Transmittance | High (80-100%) in the visible and near-IR regions. uobasrah.edu.iq | Indicates potential for use in transparent conductive films or other optical applications where low light absorption is desired. |

| Energy Gap (Eg) | Direct transition. uobasrah.edu.iq For ZnO:dye film, Eg = 2.95 eV. uobasrah.edu.iq | Determines the wavelength range of light that the material can absorb and is crucial for applications in solar cells and photodetectors. |

Theoretical and Computational Studies on P Naphtholbenzein

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of p-Naphtholbenzein. irjweb.comkyushu-u.ac.jpyukiozaki.com These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

A key aspect of these studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comlibretexts.org A smaller HOMO-LUMO gap generally indicates higher reactivity. irjweb.comlibretexts.org

For this compound, the extended π-conjugated system, which includes the naphthyl and phenyl rings, plays a significant role in defining its frontier orbitals. The distribution of HOMO and LUMO across this conjugated system can be visualized to identify regions of high electron density and susceptibility to electrophilic or nucleophilic attack. Theoretical calculations have become a well-established method for assessing the structural and spectral properties of organic molecules. irjweb.com

The reactivity of this compound is further explored by calculating various reactivity descriptors derived from the HOMO and LUMO energies. These include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A large HOMO-LUMO gap implies greater hardness. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These quantum chemical calculations are often performed at levels of theory such as B3LYP with basis sets like 6-311+G(d,p) to achieve a balance between computational cost and accuracy. irjweb.comfrontiersin.org The results of these calculations are crucial for understanding the molecule's behavior as a pH indicator and in complexometric titrations.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the chemical reactivity and the wavelength of light absorbed. libretexts.org |

| Chemical Potential (μ) | Measure of the escaping tendency of electrons. | Predicts the direction of charge transfer in reactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value suggests greater stability. |

| Electrophilicity Index (ω) | Global reactivity index for accepting electrons. | Helps in understanding interactions with nucleophiles. |

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

While quantum chemical calculations provide insights into the intrinsic properties of an isolated molecule, Molecular Dynamics (MD) simulations are employed to study its behavior in a more realistic environment, such as in solution or at an interface. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For this compound, MD simulations are particularly useful for understanding:

Solvation Effects: How solvent molecules, such as water, toluene (B28343), or isopropanol, arrange themselves around the this compound molecule and how this affects its conformation and properties. researchgate.netgoogle.comamecj.com The choice of solvent is critical as it can influence the titration endpoint color change. google.com

Conformational Dynamics: The flexibility of the molecule and the different shapes it can adopt in solution. This is important for understanding how it interacts with other molecules, such as metal ions or protons.

Behavior at Interfaces: In applications like the determination of acid numbers in petroleum products, this compound is used in a non-aqueous environment, often at the interface between oil and a titrant solution. diva-portal.orguregina.ca MD simulations can model the orientation and behavior of the indicator at such interfaces. amecj.com

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The accuracy of the MD simulation is highly dependent on the quality of the force field used.

Computational Modeling of Reaction Mechanisms and Indicator Behavior

A primary function of this compound is as a pH indicator, which involves a reversible protonation/deprotonation reaction that results in a distinct color change. researchgate.net Computational modeling can elucidate the mechanism of this process in detail.

The color change of this compound from its acidic to its basic form is due to a structural transformation that alters its electronic structure and, consequently, its light absorption properties. researchgate.net In acidic conditions, the molecule is protonated, while in basic conditions, it is deprotonated. researchgate.net The transition between these forms occurs over a specific pH range. researchgate.net

Computational methods can be used to:

Model the Protonation/Deprotonation Process: By calculating the potential energy surface of the reaction, researchers can identify the most likely sites for protonation and deprotonation and determine the energy barriers associated with these processes.

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) calculations can be used to predict the UV-visible absorption spectra of both the protonated and deprotonated forms of this compound. This allows for a direct comparison with experimental observations and helps to explain the origin of the color change.

Simulate Indicator-Analyte Interactions: In complexometric titrations, this compound forms complexes with metal ions. Computational models can be used to study the geometry and stability of these complexes, providing insight into the indicator's selectivity and sensitivity.

These computational studies are essential for understanding the fundamental principles behind the indicator function of this compound and can guide the development of new indicators with improved properties.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Approaches for Derivative Design

Cheminformatics and QSAR are powerful computational tools used in the design and optimization of new molecules with desired properties. google.com For this compound, these approaches can be used to design new derivatives with, for example, different pH transition ranges, enhanced sensitivity, or improved solubility in specific solvents.

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. google.comosti.gov In the context of this compound, this could involve:

Virtual Screening: Creating a virtual library of this compound derivatives and using computational filters to identify candidates with promising properties.

Similarity Searching: Identifying other known compounds with similar structures to this compound that may also function as indicators.

QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structure of a molecule and its biological or chemical activity. A QSAR model for this compound derivatives could be developed to predict properties such as the pKa value (which determines the pH transition range) based on various molecular descriptors. These descriptors can be calculated from the molecular structure and can represent steric, electronic, or hydrophobic properties.

By combining these computational approaches, researchers can rationally design and prioritize new this compound derivatives for synthesis and experimental testing, accelerating the discovery of new and improved chemical indicators.

Interactions with Biological Systems and Biochemical Research Implications

Enzymatic Interaction and Substrate Analysis

The functional groups of p-Naphtholbenzein, including its hydroxyl and carbonyl moieties, allow it to interact with various biomolecules like enzymes and proteins through mechanisms such as hydrogen bonding. This property is pivotal in its application as a component of enzyme substrates.

This compound has been successfully used to create chromogenic substrates for hydrolase enzymes, most notably β-galactosidase. The enzyme β-galactosidase is a critical taxonomic marker for identifying microbial species, especially within the gram-negative Enterobacteriaceae family. nih.gov

A synthetic substrate, this compound-β-d-galactopyranoside (PNB-Gal), was developed for the detection of β-galactosidase. nih.govnih.gov When this substrate is hydrolyzed by the enzyme, it releases the this compound aglycone, which is insoluble and produces a distinct pink color that remains localized within the bacterial colonies. nih.gov This prevents the diffusion of the colored product throughout the agar (B569324) medium, a common issue with other substrates like ortho-nitrophenyl-β-d-galactopyranoside which releases a soluble yellow ortho-nitrophenol. nih.gov

Research has evaluated the efficacy of PNB-Gal in comparison to other established chromogenic substrates, namely 5-bromo-4-chloro-3-indolyl-β-d-galactopyranoside (X-Gal) and cyclohexenoesculetin-β-d-galactoside (CHE-Gal). nih.govnih.gov In a study involving numerous strains of Enterobacteriaceae, PNB-Gal demonstrated a high correlation with both X-Gal and CHE-Gal in detecting β-galactosidase activity. nih.govnih.gov Out of 206 strains that hydrolyzed X-Gal, 192 (93.2%) also hydrolyzed PNB-Gal, indicating its effectiveness as a reliable substrate for this key enzyme. nih.govnih.govresearchgate.net The performance of PNB-Gal was found to be comparable to CHE-Gal even when used at one-third the concentration. nih.gov

Table 1: Comparative Hydrolysis of Chromogenic Substrates by Enterobacteriaceae

| Substrate | Total Strains Tested | Number of Positive Strains | Percentage of Positive Detection |

|---|---|---|---|

| X-Gal | 206 | 206 | 100% |

| CHE-Gal | 206 | 194 | 94.2% |

| PNB-Gal | 206 | 192 | 93.2% |

Data sourced from a comparative study on β-galactosidase substrates. nih.govnih.gov

The core structure of this compound makes it a suitable aglycone for a variety of chromogenic glycosides designed as substrates for exoglycosidases. bch.ro The synthesis of such substrates is a key area of research for developing diagnostic tools in microbiology. google.com When an exoglycosidase cleaves the glycosidic bond of the substrate, the released this compound produces a visible, insoluble colored product. nih.govresearchgate.net This characteristic is highly advantageous for agar-based methods, as it allows for the clear identification of enzyme-producing colonies without widespread color diffusion. nih.gov

The development of these substrates provides an alternative to other systems, such as those based on indoxyl or its halogenated derivatives like X-Gal, whose synthesis can be complex. nih.gov It also avoids issues associated with other alternatives like cyclohexenoesculetin derivatives, which require the inclusion of iron in the medium and can lead to non-specific color formation. nih.gov The use of this compound and similar phenolic compounds expands the toolkit of chromogenic substrates available for detecting a wide range of exoglycosidase activities in various biological samples. bch.rotubitak.gov.tr

Applications in Microbiological and Cellular Research

Beyond its role in enzyme substrate development, this compound has direct applications as a dye in microbiological and cellular analysis.

This compound is utilized as a fluorescent dye for the detection of specific biomolecules, notably fatty acids. biosynth.com Fatty acids are present on the surface and in the cell walls of bacteria. biosynth.com The fluorescence of this compound is absorbed by these fatty acids, which then emit light when excited by ultraviolet radiation. biosynth.com This property allows for the detection and quantification of fatty acid content in cells and on surfaces, serving as a useful analytical tool in cellular research. biosynth.com

The properties of this compound and its derivatives are being explored for their potential in diagnostic methodologies for identifying human pathogens. biosynth.com Its use as a fluorescent dye to detect bacterial fatty acids is one such application. biosynth.com

Furthermore, the chromogenic substrates derived from this compound, such as PNB-Gal, are instrumental in creating selective and differential culture media for pathogen identification. nih.govgoogle.com By incorporating PNB-Gal into an agar medium, microbiologists can readily identify bacteria that produce β-galactosidase, such as Escherichia coli and other coliforms, by observing the appearance of pink colonies. nih.govresearchgate.net This provides a clear, visual method for differentiating and identifying specific microorganisms in clinical and environmental samples, aiding in rapid diagnostics. nih.govresearchgate.net

Future Research Directions and Emerging Applications

Development of Novel p-Naphtholbenzein Derivatives with Enhanced Functionalities

The core structure of this compound serves as a scaffold for the development of new derivatives with tailored properties. Research is focused on synthesizing novel molecules that exhibit enhanced sensitivity, selectivity, and functionality for a variety of applications.

One promising area is the creation of fluorescent probes for biomedical applications. bloomtechz.com By chemically modifying the this compound structure, researchers can create derivatives that act as fluorescent probes for cell imaging and the detection of specific biomolecules. bloomtechz.com For instance, this compound-β-D-galactoside has been successfully used to screen for recombinant Escherichia coli transformants, a common task in molecular biology. cam.ac.uk

Another significant direction is the development of advanced materials for environmental and industrial uses. Researchers have synthesized hyper-crosslinked polymers incorporating this compound. researchgate.net These materials exhibit high surface areas and significant pore volumes, making them effective adsorbents for capturing carbon dioxide. researchgate.netresearchgate.net Similarly, this compound has been functionalized onto magnetic iron oxide nanoparticles (Fe3O4@this compound) to create a novel nano-sorbent. This derivative has shown high efficiency in the removal and recovery of berberine, an important alkaloid, from solutions. acs.orgresearchgate.netresearchgate.net

The synthesis of new heterocyclic sensors based on the this compound framework is also a key research focus. A recently developed α-Naphtholbenzein based heterocyclic sensor demonstrated selective detection of Copper (II) ions (Cu²⁺). researchgate.netresearchgate.net These developments highlight the potential for creating a new generation of chemical sensors by modifying the this compound molecule.

Table 1: Examples of this compound Derivatives and their Functionalities

| Derivative Name | Enhanced Functionality | Application Area | Reference |

|---|---|---|---|

| This compound-β-D-galactoside | Substrate for β-galactosidase | Molecular biology (screening bacterial colonies) | cam.ac.ukcore.ac.uk |

| Fe3O4@this compound | Adsorption/Sorption | Environmental remediation (removal of berberine) | acs.orgresearchgate.net |

| Hyper-crosslinked this compound Polymers | Gas adsorption (high surface area) | Carbon capture (CO₂ adsorption) | researchgate.netresearchgate.net |

| α-Naphtholbenzein based Heterocycle | Selective ion detection | Chemical sensing (detection of Cu²⁺ ions) | researchgate.netresearchgate.net |

Integration into Multi-Analyte Sensing Platforms

The distinct optical properties of this compound make it a valuable component for integration into multi-analyte sensing platforms. These platforms are designed to detect and quantify multiple substances simultaneously, which is crucial for complex sample analysis in environmental monitoring, food safety, and clinical diagnostics.

One approach involves immobilizing this compound and other indicators onto solid supports like polymer films or nanomaterials. bloomtechz.com These sensor arrays can respond to different analytes or changes in conditions, providing a composite signal that can be decoded to identify and quantify the components of a mixture. For example, this compound has been included with other acid-base indicators in polyethylene (B3416737) films to create spoilage sensors for packaged chicken, where a color change indicates a shift in pH due to microbial growth. frontiersin.org

Advanced separation techniques are also being combined with this compound's indicator properties. In a novel approach, circular continuous-flow electrophoresis (CFE) was used to separate multiple analytes. acs.org In this system, α-naphtholbenzein, along with other charged and neutral dyes like fluorescein (B123965) and Sudan Black, were separated based on their electrophoretic mobilities, demonstrating the potential for integrating this compound into continuous, real-time analytical systems. acs.org

Furthermore, the concept of an "electronic tongue," which uses an array of chemical sensors to generate a unique fingerprint for a complex liquid, represents a significant area for future development. worldscientific.com Phthalocyanine-based sensors, which share some functional principles with this compound, have been successfully used in electronic tongues to discriminate between different beverages. worldscientific.com The integration of this compound derivatives into such arrays could enhance their discriminatory power, particularly for analyses where pH is a critical parameter.

Advancements in Computational Prediction and Rational Design for Tailored Properties

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. dokumen.pub Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are being used to predict the properties of dyes and indicators, including this compound and its derivatives. researchgate.netresearchgate.net

These computational approaches allow researchers to understand the relationship between a molecule's structure and its properties, such as its color, pKa value, and interaction with other molecules. dokumen.pubresearchgate.net For instance, studies on sulfonphthaleine dyes have shown that TD-DFT can accurately predict the trend in experimental absorption wavelengths, and proton affinities can be calculated to understand the effect of different chemical groups on the pH sensitivity. researchgate.net This knowledge is crucial for the rational design of new this compound derivatives with precisely tailored characteristics.

Future research will likely involve using these computational tools to:

Screen virtual libraries of potential this compound derivatives to identify candidates with desired optical or binding properties before undertaking costly and time-consuming laboratory synthesis. dokumen.pub

Optimize existing structures by predicting how specific chemical modifications will enhance their performance as sensors or probes.

Investigate reaction mechanisms to develop more efficient synthesis pathways. mdpi.comacs.org

A study on phthalocyanines bearing α-naphtholbenzein units utilized DFT to investigate their optimized geometry and electronic properties, such as the HOMO and LUMO energies, which are critical for understanding their photophysical behavior. researchgate.net This demonstrates the direct applicability of computational methods to design and understand complex systems involving this compound.

Exploration of Sustainable Synthesis and Green Chemistry Applications

In line with the growing emphasis on environmental stewardship, future research on this compound will increasingly focus on sustainable synthesis and green chemistry applications. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. jetir.orghuarenscience.com

One area of exploration is the development of greener synthetic routes for this compound and its precursors. This could involve replacing harsh reagents, such as concentrated sulfuric acid, with more environmentally benign alternatives like methanesulfonic acid, which has been successfully used in the synthesis of other phthalein dyes. mdpi.com The use of renewable feedstocks and earth-abundant metal catalysts are also key strategies in making the synthesis more sustainable. huarenscience.com

Q & A

Q. What are the primary applications of p-Naphtholbenzein in analytical chemistry?

this compound is widely used as a visual acid-base indicator in non-aqueous titrations, particularly for determining acid and base numbers in petroleum products and pharmaceuticals. It exhibits a color transition from yellow (acidic) to blue-green (basic) within a pH range of 3.8–5.4 in acetic acid solutions. Methodologically, it is employed in protocols standardized by DIN ISO 6618 for lubricant analysis and USP assays for drug quantification (e.g., Naproxen Sodium) .

Q. How is this compound test solution (TS) prepared for titration assays?

Dissolve 250 mg of this compound in 100 mL of glacial acetic acid, ensuring the solution is neutralized with 0.1 N perchloric acid before use. This preparation aligns with USP guidelines for volumetric analysis, where the indicator’s stability in acidic media is critical for accurate endpoint detection .

Q. What purity criteria should researchers verify when sourcing this compound?

High-purity grades (e.g., "特級" or reagent grade) should meet specifications including:

- Chloride content ≤0.01% (w/w)

- Minimum absorbance at 420 nm (≥0.8 AU in acetic acid)

- Solubility in glacial acetic acid without residue These parameters are defined in Annex A of DIN ISO 6618 and USP monographs .

Advanced Research Questions

Q. How can conflicting purity data for this compound be resolved during characterization?

Discrepancies in purity assessments (e.g., absorbance values or chloride content) may arise from batch variability or degradation. Researchers should:

Q. What methodological challenges arise when optimizing this compound synthesis?

Synthesis of this compound involves regioselective condensation of β-naphthol with benzaldehyde derivatives. Key challenges include:

- Controlling side reactions (e.g., dimerization) via temperature modulation (80–100°C) and catalytic acid/base systems.

- Achieving >95% yield requires rigorous purification via recrystallization (ethanol/water) and TLC monitoring (silica gel, hexane/ethyl acetate). USP briefings emphasize verifying identity through melting point (230–235°C) and elemental analysis .

Q. How does this compound’s performance compare to other non-aqueous indicators in complex matrices?

Experimental design should include:

- Titration of model compounds (e.g., fatty acids) using this compound vs. thymol blue or crystal violet.

- Statistical analysis of endpoint sharpness (ΔE/ΔV) and reproducibility across ≥3 trials. Studies show this compound outperforms alternatives in high-viscosity matrices due to its distinct color transition and minimal interference from surfactants .

Methodological Recommendations

- Titration Protocols : Pre-neutralize glacial acetic acid with 0.1 N perchloric acid to eliminate baseline drift .

- Spectral Calibration : Validate UV-Vis absorbance using NIST-traceable standards to ensure reproducibility .

- Data Interpretation : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental designs addressing contradictory results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.